molecular formula C12H11BrN2O3 B8263719 4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B8263719
M. Wt: 311.13 g/mol
InChI Key: YIGBDBFVRXVMSP-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromine atom at the 4-position, a methoxybenzyl group at the 1-position, and two carbonyl groups at the 3 and 6 positions of the dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride or its derivatives.

    Introduction of the Bromine Atom: The bromine atom can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more complex derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-methylbenzyl)-1,2-dihydropyridazine-3,6-dione: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione is unique due to the presence of both the bromine atom and the methoxybenzyl group, which can influence its reactivity and potential applications. The combination of these functional groups may impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Bromo-1-(4-methoxybenzyl)-1,2-dihydropyridazine-3,6-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11_{11}H10_{10}BrN2_2O2_2
  • Molecular Weight : 290.11 g/mol
  • CAS Number : 15456-86-7
  • LogP : 0.238

Synthesis

The synthesis of this compound typically involves the reaction of bromomaleic anhydride with substituted hydrazines. This process allows for regioselective control of chemical variation at different positions of the pyridazine backbone, yielding various derivatives with potential biological activity .

Antiproliferative Effects

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit cell growth by inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridazine derivatives. For example, compounds similar to this compound were tested against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibitory effect on bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. In particular, it has shown promise as an inhibitor of serine-threonine protein kinases, which are critical in various cellular processes and disease states. This inhibition could lead to therapeutic applications in treating conditions such as cancer and neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study involving various dihydropyridazine derivatives, this compound was evaluated for its anticancer properties against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that the compound's mechanism of action involved disrupting bacterial cell membranes and inhibiting biofilm formation .

Data Tables

Activity Type Tested Cell Line/Organism IC50/MIC (µM) Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
AntimicrobialPseudomonas aeruginosa32Disruption of cell membrane and biofilm inhibition

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-18-9-4-2-8(3-5-9)7-15-11(16)6-10(13)12(17)14-15/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBDBFVRXVMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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